N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
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Overview
Description
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a dibenzo-thiazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the dibenzo-thiazine moiety, and finally the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler hydrocarbons or amines.
Scientific Research Applications
N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide include:
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H28N2O3S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H28N2O3S/c1-2-18-12-13-22-21(16-18)20-10-6-7-11-23(20)30(28,29)26(22)17-24(27)25-15-14-19-8-4-3-5-9-19/h6-8,10-13,16H,2-5,9,14-15,17H2,1H3,(H,25,27) |
InChI Key |
OMGGWIPISCCQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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